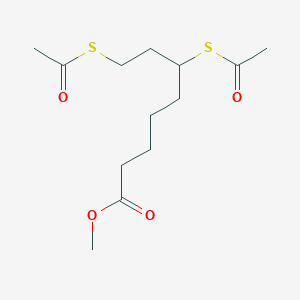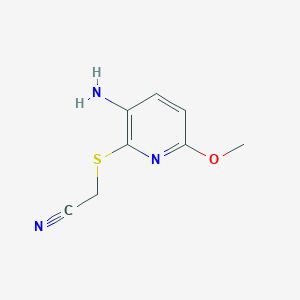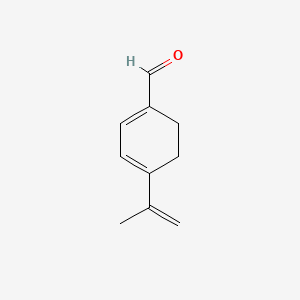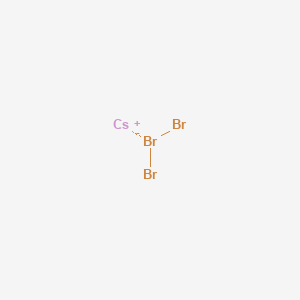
Cesium tribromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cesium tribromide is an inorganic compound with the chemical formula CsBr3. It is composed of one cesium (Cs) atom and three bromine (Br) atoms. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cesium tribromide can be synthesized through several methods. One common method involves the direct reaction of cesium metal with bromine gas. The reaction is highly exothermic and must be conducted under controlled conditions to prevent any hazards. The reaction can be represented as follows:
2Cs+3Br2→2CsBr3
Another method involves the reaction of cesium carbonate with hydrobromic acid. This reaction is typically carried out in an aqueous solution, and the resulting this compound is then crystallized out of the solution. The reaction can be represented as:
Cs2CO3+6HBr→2CsBr3+CO2+3H2O
Industrial Production Methods
Industrial production of this compound often involves the reaction of cesium hydroxide with bromine. This method is preferred due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cesium tribromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cesium bromate (CsBrO3).
Reduction: It can be reduced to cesium bromide (CsBr) and elemental bromine.
Substitution: this compound can undergo substitution reactions with other halogens to form different cesium halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogen exchange reactions can be carried out using halogen gases like chlorine (Cl2) or iodine (I2).
Major Products Formed
Oxidation: Cesium bromate (CsBrO3)
Reduction: Cesium bromide (CsBr) and elemental bromine (Br2)
Substitution: Different cesium halides such as cesium chloride (CsCl) or cesium iodide (CsI)
Aplicaciones Científicas De Investigación
Cesium tribromide has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is used in biological research to study the effects of cesium ions on biological systems.
Industry: this compound is used in the production of specialty glasses and ceramics, as well as in the manufacturing of electronic components.
Mecanismo De Acción
The mechanism of action of cesium tribromide involves the interaction of cesium ions with various molecular targets. Cesium ions can replace potassium ions in biological systems, affecting cellular processes such as ion transport and enzyme activity. The bromine atoms in this compound can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Cesium chloride (CsCl)
- Cesium iodide (CsI)
- Cesium fluoride (CsF)
- Cesium bromide (CsBr)
Uniqueness
Cesium tribromide is unique due to its specific combination of cesium and bromine atoms, which gives it distinct chemical and physical properties. Unlike other cesium halides, this compound has a higher bromine content, making it more reactive in certain chemical reactions. Its unique properties make it valuable in specialized applications, particularly in scientific research and industrial processes.
Propiedades
Número CAS |
17060-10-5 |
|---|---|
Fórmula molecular |
Br3Cs |
Peso molecular |
372.62 g/mol |
InChI |
InChI=1S/Br3.Cs/c1-3-2;/q-1;+1 |
Clave InChI |
AUOXCQZELVDUNB-UHFFFAOYSA-N |
SMILES canónico |
Br[Br-]Br.[Cs+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B13813906.png)
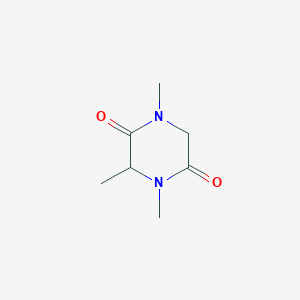
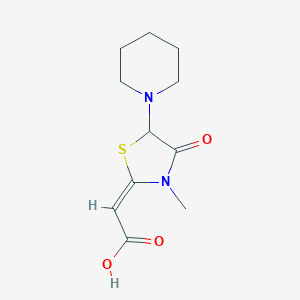
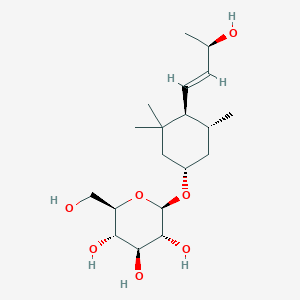
![4-{[(1R)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13813960.png)

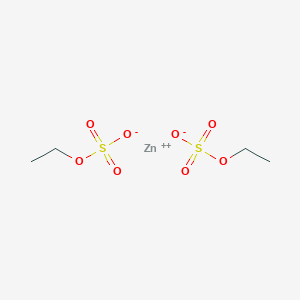
![(1R,2R,5R,6S)-3-ethynyltricyclo[4.2.0.02,5]octa-3,7-diene](/img/structure/B13813969.png)
![ethyl 3-ethoxycarbonyloxy-2-[1-(4-methylphenyl)sulfinylcyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B13813972.png)
